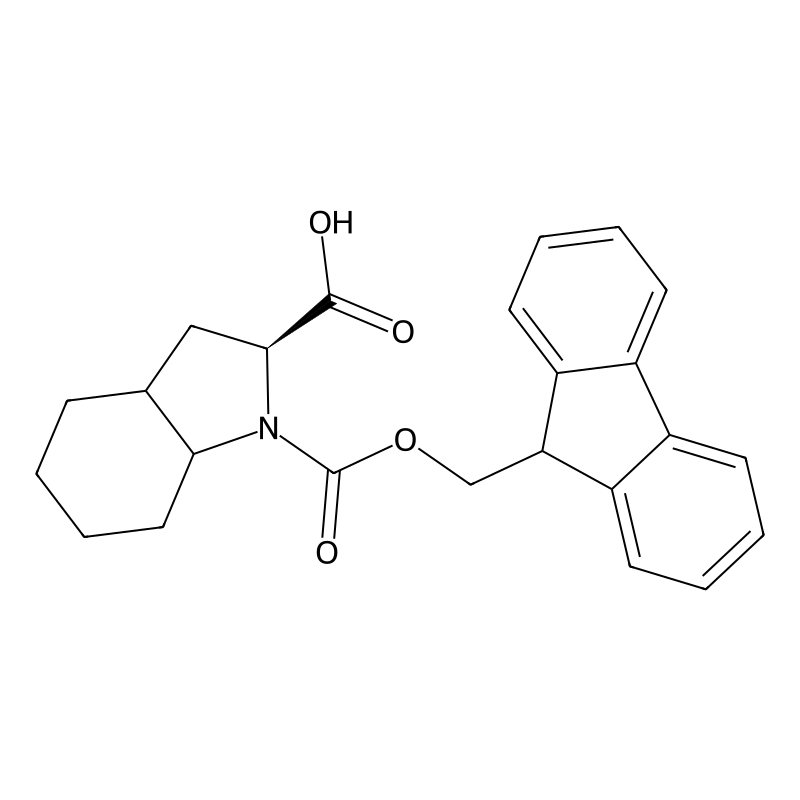Fmoc-L-Octahydroindole-2-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Fmoc-L-Octahydroindole-2-carboxylic acid is a synthetic compound belonging to the class of organic molecules known as L-alpha-amino acids. Its molecular formula is C₂₄H₂₅NO₄, with a molecular weight of approximately 391.47 g/mol. This compound features a unique structure characterized by an octahydroindole ring, which contributes to its distinctive chemical properties and biological activities. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective moiety for the amino group, facilitating its use in peptide synthesis and other chemical applications .
Fmoc-L-OHIC's mechanism of action lies in its incorporation into peptides. The octahydroindole ring can introduce conformational constraints and unique functionalities that can influence the peptide's structure, stability, and biological activity []. Studies suggest that the rigid octahydroindole ring can alter peptide-protein interactions and promote helix formation [].
Peptide Synthesis:
Fmoc-L-Oic-OH serves as a valuable building block in the synthesis of peptides, which are chains of amino acids. The Fmoc group (Fluorenylmethoxycarbonyl) acts as a protecting group for the N-terminus (amino group) of the molecule during peptide chain assembly. This allows for the controlled addition of other amino acids while preventing undesired side reactions.
Fmoc-L-Oic-OH, specifically the L-enantiomer, is particularly useful in the synthesis of peptides containing the octahydroindole (Oic) moiety, which is a structural motif found in various natural products with diverse biological activities. [] Several studies have employed Fmoc-L-Oic-OH to synthesize Oic-containing peptides with potential applications in areas like antibiotic development and enzyme inhibition. [, ]
Organic Synthesis:
Beyond peptide synthesis, Fmoc-L-Oic-OH finds applications in various organic synthesis reactions due to its unique functional groups. The presence of the indole ring system and the carboxylic acid group makes it a versatile building block for the construction of complex organic molecules with potential applications in drug discovery and material science.
For instance, research has explored the use of Fmoc-L-Oic-OH as a starting material for the synthesis of novel heterocyclic compounds, which are a class of organic molecules with diverse applications in medicinal chemistry. []
Chemical Biology:
The Fmoc group in Fmoc-L-Oic-OH can be used for the selective modification of biomolecules through a technique known as "click chemistry." This technique allows for the efficient conjugation of the Oic moiety to various biomolecules like proteins and peptides, enabling the study of their structure, function, and interactions with other molecules. []
- Deprotection Reactions: The Fmoc group can be removed using base conditions (e.g., piperidine), allowing for the exposure of the amino group for subsequent coupling reactions.
- Esterification: The carboxylic acid can react with alcohols to form esters, which can be useful in various synthetic pathways.
- Peptide Bond Formation: The amino group can react with activated carboxylic acids to form peptide bonds, making it a valuable building block in peptide synthesis .
The synthesis of Fmoc-L-Octahydroindole-2-carboxylic acid typically involves:
- Starting Materials: The synthesis often begins with readily available indole derivatives or their precursors.
- Cyclization: A cyclization reaction is performed to form the octahydroindole structure.
- Carboxylation: The introduction of a carboxylic acid group can be achieved through various methods, including carbonylation reactions.
- Fmoc Protection: Finally, the amino group is protected using Fmoc chloride under basic conditions .
Fmoc-L-Octahydroindole-2-carboxylic acid has several applications, particularly in the field of medicinal chemistry and peptide synthesis:
- Peptide Synthesis: It serves as an important building block for synthesizing peptides and proteins due to its stable structure and protective Fmoc group.
- Drug Development: Its derivatives are explored for potential therapeutic applications, including neuroprotective and antimicrobial agents.
- Research Tool: It is utilized in biochemical research for studying protein interactions and functions .
Interaction studies involving Fmoc-L-Octahydroindole-2-carboxylic acid often focus on its binding affinity with various biological targets:
- Receptor Binding: Studies assess how this compound interacts with neurotransmitter receptors, potentially influencing signaling pathways.
- Enzyme Inhibition: Investigations into its role as an inhibitor or modulator of specific enzymes are ongoing, particularly in relation to its structural analogs .
Fmoc-L-Octahydroindole-2-carboxylic acid shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| L-Tryptophan | Indole-derived amino acid | Natural occurrence; involved in serotonin synthesis |
| L-Homophenylalanine | Phenylalanine analog | Contains a phenyl group; used in protein studies |
| Octahydroindole | Saturated indole | Lacks carboxylic acid functionality |
| Fmoc-L-Tyrosine | Aromatic amino acid | Contains hydroxyl group; used in phosphorylation studies |
Fmoc-L-Octahydroindole-2-carboxylic acid stands out due to its unique octahydroindole structure combined with the carboxylic acid functionality, making it particularly useful in peptide synthesis and drug development .
XLogP3
Sequence
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








